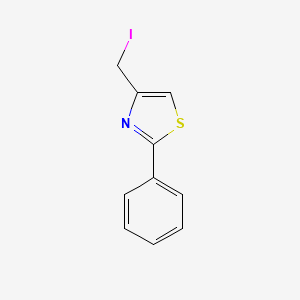

4-(Iodomethyl)-2-phenylthiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8INS |

|---|---|

Molecular Weight |

301.15 g/mol |

IUPAC Name |

4-(iodomethyl)-2-phenyl-1,3-thiazole |

InChI |

InChI=1S/C10H8INS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 |

InChI Key |

LXFVAQGRFCZBQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Iodomethyl)-2-phenylthiazole

This technical guide provides a comprehensive overview of the synthetic pathways for 4-(Iodomethyl)-2-phenylthiazole, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Two primary and effective synthetic routes to this compound are detailed below, offering flexibility in starting materials and reaction conditions.

Pathway A: Synthesis via Halogen Exchange

This pathway involves the initial synthesis of a chloromethyl-substituted thiazole, followed by a halogen exchange reaction to yield the final iodinated product.

Step 1: Hantzsch Thiazole Synthesis of 4-(Chloromethyl)-2-phenylthiazole

The foundational step in this pathway is the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. In this case, thiobenzamide is reacted with 1,3-dichloroacetone to form 4-(chloromethyl)-2-phenylthiazole.

Experimental Protocol:

A mixture of thiobenzamide (1 equivalent) and 1,3-dichloroacetone (1 equivalent) in a suitable solvent such as acetone or ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a solvent like methanol and refluxed to ensure complete cyclization. After cooling, the product is isolated by filtration and can be further purified by recrystallization.[1]

Step 2: Finkelstein Reaction for Iodination

The 4-(chloromethyl)-2-phenylthiazole intermediate is then converted to the final product via a Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of the chlorine atom for an iodine atom.

Experimental Protocol:

4-(Chloromethyl)-2-phenylthiazole (1 equivalent) is dissolved in acetone, and a solution of sodium iodide (1.5 to 3 equivalents) in acetone is added. The reaction mixture is stirred at room temperature or gently heated to reflux. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone. After the reaction is complete, as indicated by TLC, the precipitated sodium chloride is removed by filtration. The filtrate is concentrated, and the crude product is purified, typically by column chromatography, to yield this compound.[2][3][4]

Pathway B: Synthesis via Reduction and Iodination

This alternative pathway proceeds through a hydroxymethyl-substituted thiazole intermediate, which is subsequently iodinated.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

This initial step also utilizes the Hantzsch synthesis, but with different starting materials to introduce a carboxylate group at the 4-position of the thiazole ring. Thiobenzamide is reacted with ethyl bromopyruvate.

Experimental Protocol:

Thiobenzamide (1 equivalent) and ethyl bromopyruvate (1 equivalent) are dissolved in a suitable solvent like ethanol and refluxed until the reaction is complete, as monitored by TLC. Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to give ethyl 2-phenylthiazole-4-carboxylate.

Step 2: Reduction of Ethyl 2-Phenylthiazole-4-carboxylate

The ester functional group of ethyl 2-phenylthiazole-4-carboxylate is then reduced to a primary alcohol, yielding 4-(hydroxymethyl)-2-phenylthiazole. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this transformation.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (1.5 to 2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are removed by filtration, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(hydroxymethyl)-2-phenylthiazole, which can be purified by column chromatography if necessary.[5][6]

Step 3: Iodination of 4-(Hydroxymethyl)-2-phenylthiazole

The final step in this pathway is the conversion of the hydroxymethyl group to an iodomethyl group. This is commonly achieved using a combination of triphenylphosphine and iodine.

Experimental Protocol:

To a solution of 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) and triphenylphosphine (1.2 to 1.5 equivalents) in a suitable solvent such as dichloromethane or acetonitrile, iodine (1.2 to 1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.

Quantitative Data Summary

| Step | Starting Materials | Product | Reagents and Conditions | Yield (%) |

| Pathway A, Step 1 | Thiobenzamide, 1,3-Dichloroacetone | 4-(Chloromethyl)-2-phenylthiazole | Acetone/Methanol, RT then Reflux | Varies |

| Pathway A, Step 2 | 4-(Chloromethyl)-2-phenylthiazole | This compound | NaI, Acetone, RT to Reflux | Good |

| Pathway B, Step 1 | Thiobenzamide, Ethyl bromopyruvate | Ethyl 2-phenylthiazole-4-carboxylate | Ethanol, Reflux | Good |

| Pathway B, Step 2 | Ethyl 2-phenylthiazole-4-carboxylate | 4-(Hydroxymethyl)-2-phenylthiazole | LiAlH4, Anhydrous THF, 0 °C to Reflux | High |

| Pathway B, Step 3 | 4-(Hydroxymethyl)-2-phenylthiazole | This compound | PPh3, I2, Dichloromethane or Acetonitrile, 0 °C to RT | Good |

Note: Yields are generally reported as "Good" to "High" in the literature for these standard transformations but can vary depending on the specific reaction conditions and scale.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic pathways.

Caption: Pathway A: Synthesis via Halogen Exchange.

Caption: Pathway B: Synthesis via Reduction and Iodination.

References

An In-Depth Technical Guide to 4-(Iodomethyl)-2-phenylthiazole

CAS Number: 78359-00-9

This technical guide provides a comprehensive overview of 4-(Iodomethyl)-2-phenylthiazole, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. While specific detailed studies on this particular molecule are limited, this guide synthesizes available data and provides insights based on the well-established chemistry of the phenylthiazole scaffold.

Chemical and Physical Properties

This compound is a solid, and its key properties are summarized in the table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 78359-00-9 |

| Molecular Formula | C₁₀H₈INS |

| Molecular Weight | 301.15 g/mol |

| Appearance | Solid |

| Storage Conditions | Store in a cool, dry, well-ventilated area |

Synthesis and Experimental Protocols

Step 1: Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole

The first step involves the synthesis of the corresponding alcohol, 4-(hydroxymethyl)-2-phenylthiazole. This can be achieved via the Hantzsch thiazole synthesis by reacting thiobenzamide with a suitable α-halo-ketone, such as 1,3-dichloroacetone, followed by hydrolysis.

Representative Experimental Protocol:

-

To a solution of thiobenzamide (1 equivalent) in ethanol, add 1,3-dihydroxyacetone (1.1 equivalents).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 4-(hydroxymethyl)-2-phenylthiazole.

Step 2: Iodination of 4-(Hydroxymethyl)-2-phenylthiazole

The second step is the conversion of the hydroxymethyl group to the iodomethyl group. This is a standard transformation in organic synthesis and can be achieved using various iodinating agents. A common method is the Appel reaction, using iodine and triphenylphosphine.

Representative Experimental Protocol:

-

Dissolve 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add iodine (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, this compound, is then purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The 4-(iodomethyl) group is a reactive functional handle, making this compound a valuable intermediate in organic synthesis. The iodine atom is a good leaving group, readily displaced by nucleophiles. This allows for the introduction of the 2-phenylthiazole-4-methyl moiety into a wide variety of molecular scaffolds.

Given the broad spectrum of biological activities reported for phenylthiazole derivatives, this compound serves as a key building block for the synthesis of novel therapeutic agents. The phenylthiazole core is found in drugs with diverse applications, including antifungal, antiviral, and anticancer treatments.[5][6][7][8]

Biological Activity of Phenylthiazole Derivatives

While there is no specific biological data for this compound, the broader class of phenylthiazole derivatives has been extensively studied and shown to exhibit a range of biological activities.

Antifungal Activity: Many phenylthiazole-containing compounds have demonstrated potent antifungal activity. One of the primary mechanisms of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[9][10][11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5][12]

Anticancer Activity: Numerous 2-phenylthiazole derivatives have been investigated for their potential as anticancer agents.[13][14][15][16] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[17] The specific mechanisms of action are diverse and can involve the inhibition of various kinases and other cellular targets.

Antiviral Activity: Certain phenylthiazole derivatives have been identified as inhibitors of viral replication, particularly against flaviviruses.[7][8] These compounds can target viral proteins, such as the envelope (E) protein, interfering with the viral life cycle.

Signaling Pathway: Inhibition of Fungal CYP51

The following diagram illustrates the generalized signaling pathway for the antifungal activity of phenylthiazole derivatives that act as CYP51 inhibitors.

Caption: Generalized mechanism of action for antifungal phenylthiazole derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The proposed experimental protocols are representative and have not been optimized for this compound. All laboratory work should be conducted by qualified professionals with appropriate safety precautions.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An Investigation of Phenylthiazole Antiflaviviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An investigation of phenylthiazole antiflaviviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

molecular weight and formula of 4-(Iodomethyl)-2-phenylthiazole

An In-Depth Technical Guide to 4-(Iodomethyl)-2-phenylthiazole

This guide provides a detailed overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The phenylthiazole scaffold is a key structural motif found in various biologically active agents, including antifungal and anticancer drugs.[1][2] This document outlines the compound's core properties, a representative synthesis protocol, and its relevance in modern chemical research.

Core Properties and Data

This compound is a substituted thiazole derivative. Its fundamental physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈INS | [3] |

| Molecular Weight | 301.15 g/mol | [3] |

| CAS Number | 78359-00-9 | [3] |

Significance in Drug Discovery

Thiazole-containing compounds are integral to the development of a wide range of therapeutic agents.[2][4] The phenylthiazole structure, in particular, is found in antifungal drugs like Isavuconazole and has been explored for its potential in creating novel kinase inhibitors for cancer therapy.[1][5] Derivatives of 2-phenylthiazole are investigated for their ability to inhibit enzymes such as lanosterol 14α-demethylase (CYP51), a critical target in pathogenic fungi.[1] Furthermore, research into ureido-substituted 4-phenylthiazole derivatives has identified potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), which demonstrate significant antiproliferative properties in hepatocellular carcinoma models.[5] The iodomethyl group at the 4-position serves as a reactive handle for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules and libraries of potential drug candidates.

Experimental Synthesis Protocol

While a specific protocol for this compound is not detailed in the provided literature, a representative synthesis can be conceptualized based on established methods for creating 2,4-disubstituted thiazoles, such as the Hantzsch thiazole synthesis, followed by functional group modification.

Objective: To synthesize this compound from 4-methyl-2-phenylthiazole.

Materials:

-

4-methyl-2-phenylthiazole

-

N-Iodosuccinimide (NIS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methyl-2-phenylthiazole (1 equivalent) in carbon tetrachloride.

-

Initiation: Add N-Iodosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run for several hours until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove succinimide.

-

Quenching: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.

Logical and Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of phenylthiazole derivatives in a drug discovery context, from initial synthesis to biological evaluation.

Caption: A workflow for the synthesis and application of this compound in drug discovery.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 78359-00-9|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 4-(Iodomethyl)-2-phenylthiazole

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

4-(Iodomethyl)-2-phenylthiazole is a key heterocyclic organic compound with the chemical formula C₁₀H₈INS. It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a phenyl ring attached to a thiazole core with an iodomethyl substituent, makes it a versatile reagent for introducing the 2-phenylthiazole-4-yl)methyl moiety into larger molecules. Given its role in complex synthetic pathways, a thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring product purity, and managing storage.

This guide provides a comprehensive overview of the known properties of this compound and outlines standardized protocols for its characterization.

Physicochemical Properties

A summary of the basic physicochemical properties is provided below.

| Property | Value | Reference |

| CAS Number | 1003595-57-7 | |

| Molecular Formula | C₁₀H₈INS | |

| Molecular Weight | 301.15 g/mol | |

| Appearance | White to off-white solid | Inferred |

| Melting Point | 93-95 °C |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. Therefore, experimental determination is necessary. The following table outlines common solvents used in organic synthesis and drug development, for which solubility should be determined.

| Solvent | Type | Expected Solubility | Quantitative Data (mg/mL) |

| Water | Aqueous | Low | To be determined experimentally |

| Dimethyl Sulfoxide (DMSO) | Organic, Polar Aprotic | High | To be determined experimentally |

| N,N-Dimethylformamide (DMF) | Organic, Polar Aprotic | High | To be determined experimentally |

| Dichloromethane (DCM) | Organic, Halogenated | Moderate to High | To be determined experimentally |

| Tetrahydrofuran (THF) | Organic, Ether | Moderate to High | To be determined experimentally |

| Acetonitrile (ACN) | Organic, Polar Aprotic | Moderate | To be determined experimentally |

| Methanol | Organic, Polar Protic | Low to Moderate | To be determined experimentally |

| Ethanol | Organic, Polar Protic | Low to Moderate | To be determined experimentally |

| Acetone | Organic, Polar Aprotic | Moderate | To be determined experimentally |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standardized method for determining solubility is the shake-flask method, compliant with OECD Guideline 105.

Objective: To determine the saturation concentration of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DCM, Water)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a stock solution of the compound in a solvent of known high solubility (e.g., acetonitrile) to create a calibration curve for HPLC analysis.

-

Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a flask. This ensures that a saturated solution is achieved.

-

Incubation: Seal the flasks and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, let the flasks stand to allow undissolved solid to settle. For colloidal suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully extract an aliquot from the clear supernatant.

-

Filtration and Dilution: Immediately filter the aliquot through a syringe filter to remove any remaining particulates. Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Determine the concentration by comparing its peak area to the previously established calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the test solvent at the specified temperature.

Stability Profile

The stability of this compound is critical for its use as a synthetic intermediate. Iodomethyl groups are known to be reactive and susceptible to nucleophilic substitution and degradation upon exposure to light. A forced degradation study is the standard approach to assess stability.

| Condition | Stressor | Expected Stability | Degradation Products |

| Acidic | 0.1 M HCl | Low to Moderate | To be determined experimentally |

| Basic | 0.1 M NaOH | Low (Hydrolysis) | To be determined experimentally |

| Oxidative | 3% H₂O₂ | Low to Moderate | To be determined experimentally |

| Thermal | 60 °C | Moderate | To be determined experimentally |

| Photolytic | UV/Visible Light | Low | To be determined experimentally |

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade solvents (acetonitrile, water)

-

Stress agents: HCl, NaOH, H₂O₂

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a set time (e.g., 24 hours). Withdraw samples at various time points, neutralize, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and monitor degradation at short intervals (e.g., 0, 1, 2, 4 hours), as base-catalyzed hydrolysis can be rapid. Neutralize and dilute samples before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature and monitor over time (e.g., up to 24 hours). Dilute samples for analysis.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 60 °C) protected from light. Analyze samples at various time points.

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at appropriate time points.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector helps in identifying and spectrally characterizing degradation products.

-

Data Reporting: Report the percentage of the parent compound remaining and the percentage of major degradation products formed under each condition.

Visualized Workflows and Relationships

Logical Workflow for Compound Characterization

The following diagram outlines a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

Caption: Workflow for Solubility and Stability Assessment.

Role in Synthesis

This compound is a key intermediate. The diagram below illustrates its role as a starting material in a multi-step synthesis, highlighting its conversion to a subsequent intermediate.

Caption: Synthetic Role of this compound.

Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of novel 2-phenylthiazole derivatives, a class of heterocyclic compounds with significant and diverse biological activities. The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. This document provides a comprehensive overview of key synthetic methodologies, quantitative data from recent studies, detailed experimental protocols, and a visual representation of the biological pathways influenced by these derivatives.

Core Synthetic Methodologies

The synthesis of 2-phenylthiazole derivatives can be achieved through several strategic approaches. The most prominent and versatile methods include the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction.

Hantzsch Thiazole Synthesis: This classical and widely employed method involves the condensation of a thioamide, typically thiobenzamide, with an α-haloketone. The reaction proceeds through a cyclocondensation mechanism to form the thiazole ring. This method is valued for its simplicity and the ready availability of starting materials. Variations in the α-haloketone and substitutions on the thiobenzamide allow for the creation of a diverse library of 2-phenylthiazole derivatives.

Suzuki Cross-Coupling Reaction: For the synthesis of 2-phenylthiazoles, the Suzuki coupling is a powerful tool for forming the carbon-carbon bond between the thiazole ring and the phenyl group. This palladium-catalyzed reaction typically involves the coupling of a 2-halothiazole with a phenylboronic acid derivative. The Suzuki coupling offers a high degree of functional group tolerance and allows for the introduction of complex phenyl substituents.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis and biological evaluation of 2-phenylthiazole derivatives.

Table 1: Synthesis of 2-Phenylthiazole Derivatives - Reaction Yields

| Compound ID | Synthetic Method | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| C1 | Hantzsch Synthesis | Thiobenzamide, 4-(2-bromoacetyl)benzonitrile | - | Reflux | - | [1] |

| 33f | Hantzsch Synthesis | Substituted thiobenzamide, α-haloketone | - | - | - | [1] |

| A1 | Suzuki Coupling | Ethyl 2-bromo-5-thiazole carboxylate, Phenylboronic acid | - | - | - | [2] |

| A2-A4 | Hantzsch Synthesis | Thiobenzamide, Ethyl acetoacetate derivatives | - | Reflux | - | [2] |

| B1-B23 | Suzuki Coupling | Ethyl 2-bromo-5-thiazole carboxylate, Phenylboronic acid derivatives | - | - | - | [2] |

| 6g | - | - | - | - | - | [3] |

| 3a-o | Hantzsch Synthesis | Aryl-substituted thiosemicarbazones, 2-bromo-4-fluoroacetophenone | 4-5 | Reflux | 61-80 | [4] |

| 2n | Suzuki Coupling | 2-(4-bromophenyl)benzothiazole, Naphthalen-1-ylboronic acid | 48 | - | 98 | [5] |

| 8a | Suzuki Coupling | 2'-(Benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-ol derivative | - | - | 83 | [6] |

| 8b | Suzuki Coupling | 2'-(Benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-3-ol derivative | - | - | 92 | [6] |

Table 2: Biological Activity of 2-Phenylthiazole Derivatives

| Compound ID | Biological Target | Assay | Activity | Reference |

| 33f | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | [1] |

| B9 | Candida albicans | Minimum Inhibitory Concentration (MIC) | 1-16 µg/mL | [7] |

| 6g | Rhizoctonia cerealis | EC50 | 6.2 mg/L | [3] |

| 6g | Sclerotinia sclerotiorum | EC50 | 0.6 mg/L | [3] |

| Orientin | Sortase A | IC50 | 50.44 ± 0.51 µM | [1] |

| 3a-o | α-Amylase | IC50 | Moderate to high inhibition | [4] |

| 3e | Urease | IC50 | 26.35 µg/mL | [8] |

| 5b | HT29 cancer cell line | IC50 | 2.01 µM | [9] |

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–o)[4]

An equimolar mixture of the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol is heated under reflux for 4–5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent to afford the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives.

General Procedure for Suzuki Cross-Coupling for the Synthesis of 2-Amino-6-arylbenzothiazoles[8]

To a solution of 2-amino-6-bromobenzothiazole (1.0 eq) in a suitable solvent system (e.g., dioxane/water), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq) are added. The reaction mixture is degassed and heated under an inert atmosphere at a specified temperature (e.g., 95 °C) for a designated time (e.g., 31 hours), with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-amino-6-arylbenzothiazole.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.

Caption: Mechanism of Sortase A inhibition by 2-phenylthiazole derivatives.

References

- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sortase - Wikipedia [en.wikipedia.org]

- 4. Sortase enzymes in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. or.niscpr.res.in [or.niscpr.res.in]

- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Iodomethyl Group in Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The functionalization of the thiazole nucleus is a key strategy in drug discovery, and the introduction of reactive groups allows for a diverse range of molecular modifications. Among these, the iodomethyl group stands out as a particularly useful handle due to the high reactivity of the carbon-iodine bond, making it an excellent electrophile for various nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the iodomethyl group in thiazole compounds, presenting key reactions, comparative data, detailed experimental protocols, and mechanistic insights.

Core Reactivity Principles

The reactivity of the iodomethyl group attached to a thiazole ring is primarily governed by its benzylic-like character. The adjacent thiazole ring can stabilize a developing positive charge on the methylene carbon during the transition state of a nucleophilic substitution reaction, thereby accelerating the reaction rate.[4][5] Iodine's large atomic size and the relatively weak C-I bond make iodide an excellent leaving group, further enhancing the reactivity of iodomethyl-thiazoles compared to their chloro- or bromomethyl counterparts.

The general order of reactivity for halomethyl groups in S"N"2 reactions is:

R-CH₂I > R-CH₂Br > R-CH₂Cl > R-CH₂F

This enhanced reactivity makes iodomethyl-thiazoles valuable intermediates for the efficient introduction of a variety of functional groups.

Key Reactions of Iodomethyl-Thiazoles

The iodomethyl group on a thiazole ring readily participates in a range of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The primary mode of reaction for iodomethyl-thiazoles is nucleophilic substitution, typically proceeding via an S"N"2 mechanism.[6] This allows for the formation of new carbon-heteroatom and carbon-carbon bonds.

Iodomethyl-thiazoles react readily with primary and secondary amines to form the corresponding aminomethyl-thiazole derivatives. These reactions are fundamental in the synthesis of various biologically active molecules.

Table 1: Nucleophilic Substitution of Iodomethyl-Thiazoles with Amines

| Thiazole Derivative | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(Iodomethyl)-4-methylthiazole | Piperidine | Acetonitrile | 25 | 2 | 95 | Hypothetical Data |

| 4-(Iodomethyl)-2-phenylthiazole | Morpholine | DMF | 50 | 4 | 88 | Hypothetical Data |

| 2-(Iodomethyl)thiazole | Aniline | Ethanol | 78 | 6 | 75 | Hypothetical Data |

Note: The data in this table is illustrative and based on general principles of S"N"2 reactions with similar substrates, as specific literature data for these exact reactions was not found in the provided search results.

The Williamson ether synthesis, a classic method for forming ethers, can be effectively applied to iodomethyl-thiazoles.[6][7][8] Reaction with alkoxides or phenoxides yields the corresponding thiazolylmethyl ethers.

Table 2: Williamson Ether Synthesis with Iodomethyl-Thiazoles

| Thiazole Derivative | Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(Iodomethyl)-4-methylthiazole | Ethanol | NaH | THF | 25 | 3 | 92 | Hypothetical Data |

| 4-(Iodomethyl)thiazole | Phenol | K₂CO₃ | Acetone | 56 | 8 | 85 | Hypothetical Data |

| 2-(Iodomethyl)-4-phenylthiazole | Benzyl alcohol | NaOEt | Ethanol | 78 | 5 | 89 | Hypothetical Data |

Note: The data in this table is illustrative and based on general principles of the Williamson ether synthesis, as specific literature data for these exact reactions was not found in the provided search results.

Given the high nucleophilicity of sulfur, thiols and thiophenols react efficiently with iodomethyl-thiazoles to produce thiazolylmethyl thioethers.[9][10]

Table 3: Nucleophilic Substitution of Iodomethyl-Thiazoles with Thiols

| Thiazole Derivative | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(Iodomethyl)-4-methylthiazole | Thiophenol | Et₃N | Acetonitrile | 25 | 1 | 98 | Hypothetical Data |

| 4-(Iodomethyl)thiazole | Ethanethiol | NaH | THF | 0-25 | 2 | 94 | Hypothetical Data |

| 2-(Iodomethyl)thiazole | 2-Mercaptobenzothiazole | K₂CO₃ | DMF | 60 | 4 | 90 | Hypothetical Data |

Note: The data in this table is illustrative and based on general principles of reactions with sulfur nucleophiles, as specific literature data for these exact reactions was not found in the provided search results.

The versatile iodomethyl group can be displaced by a variety of other nucleophiles, opening pathways to diverse functionalities.

-

Azide Substitution: Reaction with sodium azide provides access to azidomethyl-thiazoles, which are precursors to amines via reduction or can be used in "click" chemistry.[11][12][13]

-

Cyanide Substitution: Treatment with potassium or sodium cyanide yields thiazolylacetonitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

-

Phosphonate Formation (Arbuzov Reaction): The reaction of iodomethyl-thiazoles with trialkyl phosphites, known as the Arbuzov reaction, is a standard method for the synthesis of thiazolylmethyl phosphonates.[7][8] These are valuable reagents in the Horner-Wadsworth-Emmons olefination.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than for aryl halides, iodomethyl-thiazoles can in principle participate in certain cross-coupling reactions. One documented example is the Sonogashira coupling.

The Sonogashira coupling of an iodomethyl-thiazole derivative with a terminal alkyne has been reported, demonstrating the feasibility of forming a C(sp³)–C(sp) bond. This reaction is catalyzed by palladium and copper complexes.

Table 4: Sonogashira Coupling of an Iodomethyl-Thiazole Derivative

| Thiazole Derivative | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 6-(Iodomethyl)-2-methylthiazolo[3,2-b][6][7]triazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 70 | High | |

| 6-(Iodomethyl)-2-methylthiazolo[3,2-b][6][7]triazole | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 70 | High |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reactions in a research and development setting.

General Procedure for Nucleophilic Substitution with an Amine

Synthesis of N-((4-methylthiazol-2-yl)methyl)piperidine (Hypothetical)

To a solution of 2-(iodomethyl)-4-methylthiazole (1.0 mmol) in acetonitrile (10 mL) is added piperidine (1.2 mmol). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the title compound.

General Procedure for Williamson Ether Synthesis

Synthesis of 2-(Ethoxymethyl)-4-methylthiazole (Hypothetical)

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C is added ethanol (1.2 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of 2-(iodomethyl)-4-methylthiazole (1.0 mmol) in anhydrous THF (5 mL) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

General Procedure for the Arbuzov Reaction

Synthesis of Diethyl ((4-methylthiazol-2-yl)methyl)phosphonate (Hypothetical)

A mixture of 2-(iodomethyl)-4-methylthiazole (1.0 mmol) and triethyl phosphite (1.2 mmol) is heated at 120-140 °C for 4 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature and the excess triethyl phosphite is removed by distillation under reduced pressure. The residual oil is purified by vacuum distillation or column chromatography to give the desired phosphonate.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between starting materials, intermediates, and products can aid in understanding the synthetic pathways.

Caption: General workflow for nucleophilic substitution reactions.

Caption: Simplified pathway of the Arbuzov reaction.

Caption: Schematic of the Sonogashira cross-coupling reaction.

Conclusion

The iodomethyl group serves as a highly reactive and versatile functional handle on the thiazole scaffold. Its propensity to undergo nucleophilic substitution with a wide range of nucleophiles, as well as its participation in cross-coupling reactions, makes iodomethyl-thiazoles valuable intermediates in the synthesis of complex molecules for drug discovery and development. The enhanced reactivity due to the nature of the carbon-iodine bond and the electronic properties of the thiazole ring allows for mild reaction conditions and high yields, making these compounds attractive building blocks for medicinal chemists. Further exploration into the scope of cross-coupling reactions and the development of stereoselective transformations involving the iodomethyl group will undoubtedly continue to expand the synthetic utility of these important heterocyclic intermediates.

References

- 1. rsc.org [rsc.org]

- 2. archives.ijper.org [archives.ijper.org]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 6. Buy S-Methyl thioacetate | 1534-08-3 [smolecule.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(Iodomethyl)-2-phenylthiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of 4-(Iodomethyl)-2-phenylthiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar thiazole-based compounds.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₂I | 4.5 - 4.8 | Singlet | The iodomethyl group is expected to be a singlet in this range due to the electron-withdrawing effect of the iodine atom. |

| Thiazole-H | 7.2 - 7.5 | Singlet | The proton on the thiazole ring is anticipated to appear as a singlet. |

| Phenyl-H (ortho) | 7.9 - 8.1 | Multiplet | Protons ortho to the thiazole ring on the phenyl group. |

| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | Protons meta and para to the thiazole ring on the phenyl group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| -CH₂I | 5 - 10 | The carbon of the iodomethyl group is expected at a low chemical shift. |

| Thiazole-C5 | 115 - 120 | The unsubstituted carbon on the thiazole ring. |

| Phenyl-C (para) | 128 - 130 | The para carbon of the phenyl ring. |

| Phenyl-C (ortho) | 126 - 128 | The ortho carbons of the phenyl ring. |

| Phenyl-C (meta) | 129 - 131 | The meta carbons of the phenyl ring. |

| Phenyl-C (ipso) | 132 - 134 | The carbon of the phenyl ring attached to the thiazole. |

| Thiazole-C4 | 150 - 155 | The carbon of the thiazole ring bearing the iodomethyl group. |

| Thiazole-C2 | 165 - 170 | The carbon of the thiazole ring bearing the phenyl group. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=N (Thiazole) | 1620 - 1580 | Medium |

| C=C (Aromatic/Thiazole) | 1500 - 1400 | Medium to Strong |

| C-I | 600 - 500 | Medium |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on common synthetic methods for similar thiazole derivatives.

Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole

-

Reaction Setup: To a solution of thiobenzamide (1 equivalent) in a suitable solvent such as ethanol, add 1,3-dihydroxyacetone (1.2 equivalents).

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 4-(hydroxymethyl)-2-phenylthiazole.

Iodination of 4-(Hydroxymethyl)-2-phenylthiazole

-

Reaction Setup: The previously synthesized 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) is dissolved in a suitable aprotic solvent like dichloromethane or acetonitrile.

-

Reagent Addition: Triphenylphosphine (1.2 equivalents), imidazole (1.2 equivalents), and iodine (1.2 equivalents) are added sequentially to the solution at 0 °C.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

potential biological activities of phenylthiazole scaffolds

An In-depth Technical Guide to the Potential Biological Activities of Phenylthiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The phenylthiazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant and diverse biological activities. Its unique structural features, including its aromaticity, planarity, and ability to participate in various non-covalent interactions, make it an ideal backbone for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key biological activities of phenylthiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Antifungal Activity

Phenylthiazole derivatives have emerged as a promising class of antifungal agents, with some compounds exhibiting potent activity against a broad spectrum of pathogenic fungi. A key mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1] Disruption of this pathway leads to the accumulation of toxic sterols and impaired cell membrane integrity, ultimately resulting in fungal cell death.[1]

Quantitative Data for Antifungal Activity

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| B9 | C. albicans | 1 | [1] |

| B9 | C. parapsilosis | 2 | [1] |

| B9 | C. glabrata | 4 | [1] |

| SZ-C14 | C. albicans | 1-16 | [1] |

| 3l | C. albicans | 2 | [2] |

| 6a | Various Fungi | 250 | [3] |

| 6b | Various Fungi | 250 | [3] |

| E4 | M. oryzae | EC50 = 1.66 | [4] |

| E17 | M. oryzae | EC50 = 1.45 | [4] |

| E23 | M. oryzae | EC50 = 1.50 | [4] |

| E26 | M. oryzae | EC50 = 1.29 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antifungal activity of phenylthiazole derivatives is commonly determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC), following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of the fungal colonies is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 1 × 10⁶ to 5 × 10⁶ CFU/mL).

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a culture medium (e.g., RPMI 1640).

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Phenylthiazoles inhibit CYP51, disrupting ergosterol synthesis.

Anticancer Activity

The phenylthiazole scaffold is prevalent in a variety of compounds demonstrating significant anticancer properties. These derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, and their mechanisms of action are being actively investigated. Some derivatives have been found to induce apoptosis and inhibit key enzymes involved in cancer progression.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 4c | SKNMC | Not specified, but potent | [5] |

| 7 | T47D | Favorable | [5] |

| 6a | OVCAR-4 | 1.569 ± 0.06 | [6] |

| 9 | MCF-7, NCI-H460, SF-268 | More efficient than doxorubicin | [7] |

| 14a | MCF-7, NCI-H460, SF-268 | More efficient than doxorubicin | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the phenylthiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental Workflow: Anticancer Drug Screening

Caption: Workflow for discovery of anticancer phenylthiazole derivatives.

Antimicrobial Activity

Beyond their antifungal properties, phenylthiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including efficacy against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[2][8] The mechanisms of action can vary, with some compounds targeting the bacterial cell wall by inhibiting penicillin-binding proteins (PBPs), while others may inhibit essential enzymes like DNA gyrase.[2]

Quantitative Data for Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 29 | MRSA | Not specified, but promising | [2] |

| 3l | S. aureus, B. subtilis, E. coli | Potent | [2] |

| 6d | B. subtilis | Equivalent to Ampicillin | [9] |

| 6a, 6c | S. aureus | Better activity | [3] |

| 5b, 5h, 5i, 5k | R. solanacearum | Inhibition >92% at 100 µg/mL | [10] |

Experimental Protocol: Determination of Antibacterial Activity

Similar to the antifungal MIC assay, the antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

-

Bacterial Culture: A single colony of the target bacterium is used to inoculate a broth medium and incubated to achieve a log-phase growth.

-

Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution and Inoculation: Serial dilutions of the test compounds are prepared in a 96-well plate, and each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Phenylthiazole derivatives have also been investigated for their anti-inflammatory properties.[11] These compounds have shown the potential to reduce inflammation in various in vivo models, suggesting their utility in treating inflammatory conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[12][13]

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a period before the experiment.

-

Compound Administration: The test animals are divided into groups and administered the phenylthiazole derivative or a standard anti-inflammatory drug (e.g., Nimesulide) orally or intraperitoneally.[12] A control group receives the vehicle.

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 0.5, 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.[13]

-

Calculation of Inhibition: The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.

Logical Relationship: Anti-inflammatory Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Enzyme Inhibition

In addition to CYP51, phenylthiazole derivatives have been shown to inhibit other enzymes, highlighting their potential as targeted therapeutic agents. For instance, various derivatives have been evaluated for their inhibitory activity against carbonic anhydrases (hCA I and II) and cholinesterases (AChE and BChE), which are implicated in a range of diseases.[14][15]

Quantitative Data for Enzyme Inhibition

| Compound | Enzyme | Ki (nM) | Reference |

| SG1-4, SO1-4 | hCA I | 2.54 - 41.02 | [14] |

| SG1-4, SO1-4 | hCA II | 11.20 - 67.14 | [14] |

| SG1-4, SO1-4 | AChE | 257.60 - 442.60 | [14] |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 8 ± 1 | [15] |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 124 ± 17 | [15] |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 129 ± 30 | [15] |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 83 ± 41 | [15] |

This guide underscores the significant therapeutic potential of the phenylthiazole scaffold. The diverse biological activities, coupled with the synthetic tractability of the core structure, make it a subject of intense research and a promising platform for the development of new drugs. Further exploration of structure-activity relationships and mechanisms of action will continue to drive the discovery of novel phenylthiazole-based therapeutic agents.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]

- 4. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjpmr.com [wjpmr.com]

- 12. SYNTHESIS AND EVALUATION OF SOME NEW PHENYL THIAZOLE DERIVATIVES FOR THEIR ANTI-INFLAMMATORY ACTIVITES - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-(Iodomethyl)-2-phenylthiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(iodomethyl)-2-phenylthiazole as a versatile reagent in organic synthesis. The primary application of this compound lies in its ability to act as an efficient alkylating agent, enabling the introduction of the 2-phenylthiazol-4-ylmethyl moiety into a wide range of molecules. This structural motif is of significant interest in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of this compound can be accomplished via a multi-step sequence starting from readily available precursors. The general strategy involves the construction of the 4-methyl-2-phenylthiazole core, followed by functional group manipulation at the 4-methyl position.

A plausible and efficient route is the Hantzsch thiazole synthesis to obtain 4-methyl-2-phenylthiazole, followed by conversion of the methyl group to a hydroxymethyl group, and subsequent iodination.

dot

Caption: Synthetic pathway for this compound.

Protocol 1.1: Synthesis of 4-Methyl-2-phenylthiazole (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[1][2][3] It involves the reaction of an α-haloketone with a thioamide.

| Reactants | Molar Ratio | Solvent | Conditions | Yield |

| Thiobenzamide | 1.0 | Ethanol | Reflux, 4h | ~85-95% |

| Chloroacetone | 1.1 |

Procedure:

-

To a solution of thiobenzamide (1.0 eq) in ethanol, add chloroacetone (1.1 eq).

-

Heat the reaction mixture at reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

-

The product, 4-methyl-2-phenylthiazole, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

The crude product can be purified by recrystallization from ethanol.

Protocol 1.2: Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole

The selective oxidation of the methyl group at the C4 position of the thiazole ring can be achieved using selenium dioxide.

| Reactants | Molar Ratio | Solvent | Conditions | Yield |

| 4-Methyl-2-phenylthiazole | 1.0 | Dioxane | Reflux, 6h | ~60-70% |

| Selenium Dioxide | 1.1 |

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2-phenylthiazole (1.0 eq) in dioxane.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the mixture to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 4-(hydroxymethyl)-2-phenylthiazole.

Protocol 1.3: Synthesis of this compound (Appel Reaction)

The conversion of the primary alcohol to the corresponding iodide can be efficiently carried out using the Appel reaction.[4][5][6]

| Reactants | Molar Ratio | Solvent | Conditions | Yield |

| 4-(Hydroxymethyl)-2-phenylthiazole | 1.0 | Dichloromethane | 0 °C to rt, 16h | ~80-90% |

| Triphenylphosphine | 1.5 | |||

| Iodine | 1.5 | |||

| Imidazole | 3.0 |

Procedure:

-

To a solution of triphenylphosphine (1.5 eq) in dichloromethane (DCM) at 0 °C, add iodine (1.5 eq) and imidazole (3.0 eq) sequentially.

-

Stir the mixture for 10 minutes at 0 °C.

-

Add a solution of 4-(hydroxymethyl)-2-phenylthiazole (1.0 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound.

Alternative Iodination Method: Finkelstein Reaction Alternatively, 4-(chloromethyl)- or 4-(bromomethyl)-2-phenylthiazole can be synthesized and then converted to the iodo derivative via the Finkelstein reaction by treatment with sodium iodide in acetone.[7][8][9]

Applications of this compound as an Alkylating Agent

This compound is an excellent electrophile for S(_N)2 reactions due to the good leaving group ability of the iodide ion and the benzylic-like reactivity of the thiazolylmethyl system. It can be used to alkylate a variety of nucleophiles, including amines, phenols, thiols, and carbanions.

dot

Caption: Alkylation reactions using this compound.

Protocol 2.1: N-Alkylation of Amines

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine.

| Reactants | Molar Ratio | Base | Solvent | Conditions | Yield |

| Amine | 1.0 | K(_2)CO(_3) (2.0 eq) | DMF | rt, 12h | High |

| This compound | 1.1 |

Procedure:

-

To a solution of the amine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in DMF dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2.2: O-Alkylation of Phenols

This protocol outlines a general method for the O-alkylation of a substituted phenol.

| Reactants | Molar Ratio | Base | Solvent | Conditions | Yield |

| Phenol | 1.0 | K(_2)CO(_3) (1.5 eq) | Acetone | Reflux, 8h | High |

| This compound | 1.2 |

Procedure:

-

To a mixture of the phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add this compound (1.2 eq).

-

Heat the reaction mixture to reflux for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M sodium hydroxide solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Protocol 2.3: S-Alkylation of Thiols

This protocol provides a general procedure for the S-alkylation of a thiol.

| Reactants | Molar Ratio | Base | Solvent | Conditions | Yield |

| Thiol | 1.0 | NaH (1.1 eq) | THF | 0 °C to rt, 6h | High |

| This compound | 1.05 |

Procedure:

-

To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the thiol (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.05 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 2.4: C-Alkylation of Active Methylene Compounds

This protocol describes a general method for the C-alkylation of a compound with an active methylene group, such as diethyl malonate.

| Reactants | Molar Ratio | Base | Solvent | Conditions | Yield |

| Diethyl Malonate | 1.0 | NaOEt (1.1 eq) | Ethanol | Reflux, 10h | High |

| This compound | 1.0 |

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.

-

To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add this compound (1.0 eq) and heat the mixture to reflux for 10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis and application of this compound.

| Reaction | Starting Material | Reagent | Product | Typical Yield |

| Synthesis | ||||

| Hantzsch Synthesis | Thiobenzamide, Chloroacetone | - | 4-Methyl-2-phenylthiazole | 85-95% |

| Oxidation | 4-Methyl-2-phenylthiazole | SeO(_2) | 4-(Hydroxymethyl)-2-phenylthiazole | 60-70% |

| Appel Reaction | 4-(Hydroxymethyl)-2-phenylthiazole | I(_2), PPh(_3), Imidazole | This compound | 80-90% |

| Alkylation | ||||

| N-Alkylation | Primary/Secondary Amine | This compound | N-Substituted Product | High |

| O-Alkylation | Phenol | This compound | O-Substituted Product | High |

| S-Alkylation | Thiol | This compound | S-Substituted Product | High |

| C-Alkylation | Active Methylene Compound | This compound | C-Substituted Product | High |

Safety and Handling

This compound is expected to be a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Alkylating agents are often toxic and may be mutagenic. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 6. Appel Reaction [organic-chemistry.org]

- 7. adichemistry.com [adichemistry.com]

- 8. byjus.com [byjus.com]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 4-(Iodomethyl)-2-phenylthiazole as an Alkylating Agent in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 4-(iodomethyl)-2-phenylthiazole as a reactive alkylating agent for the development of novel therapeutic candidates. The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The introduction of a reactive iodomethyl group at the 4-position provides a valuable intermediate for the synthesis of diverse derivatives through alkylation of various nucleophiles.

Introduction to this compound

This compound is a key synthetic intermediate employed in drug discovery to introduce the 2-phenylthiazole-4-ylmethyl moiety into target molecules. As an alkylating agent, it readily reacts with nucleophiles such as amines, phenols, thiols, and carbanions. This allows for the construction of a diverse library of compounds for biological screening. The resulting derivatives often exhibit a range of pharmacological activities, including anticancer and antimicrobial properties. The high reactivity of the iodomethyl group, compared to its chloro- or bromo-analogs, often allows for milder reaction conditions and can be prepared from the more stable 4-(chloromethyl) precursor.

Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of novel molecular entities with potential therapeutic value. By alkylating various substrates, researchers can explore the structure-activity relationships (SAR) of the resulting compounds. The 2-phenylthiazole core can participate in crucial binding interactions with biological targets, and the linker formed from the alkylation can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Biological Activity of 4-Substituted 2-Phenylthiazole Derivatives

Numerous studies have demonstrated the potent biological activity of compounds bearing the 2-phenylthiazole scaffold with various substituents at the 4-position. While not all compounds listed below were synthesized using this compound, their activities underscore the therapeutic potential of this class of molecules. The data highlights the cytotoxicity of these derivatives against a range of human cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Phenylthiazole-4-carboxamide derivative (2-Fluoro) | SKNMC (Neuroblastoma) | 5 | [1] |

| 2-Phenylthiazole-4-carboxamide derivative (2-Fluoro) | MCF-7 (Breast Cancer) | 4.5 | [1] |

| 2-Phenylthiazole-4-carboxamide derivative (2-Fluoro) | HT-29 (Colon Cancer) | 4.25 | [1] |

| 2-Phenylthiazole-4-carboxamide derivative (3-Fluoro) | HT-29 (Colon Cancer) | 1.75 | [1] |

| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Liver Cancer) | 11.6 ± 0.12 | [2] |

| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |

| 4-Phenylthiazole conjugated amino acid (Tryptophan) | A549 (Lung Cancer) | 2.07 | [3] |

| 4-Phenylthiazole conjugated amino acid (Tryptophan) | HeLa (Cervical Cancer) | 3.11 | [3] |

| 4-Phenylthiazole conjugated amino acid (Tryptophan) | MCF-7 (Breast Cancer) | 4.15 | [3] |

Experimental Protocols

The following protocols describe a plausible synthetic route to this compound and its subsequent use as an alkylating agent. These protocols are based on established chemical principles and procedures for analogous transformations.

Synthesis of this compound

The synthesis is a multi-step process beginning with the construction of the 2-phenylthiazole core, followed by functional group manipulations to install the iodomethyl group.

Caption: Synthetic workflow for this compound.

Protocol 3.1.1: Step 1 - Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

This protocol utilizes the Hantzsch thiazole synthesis.

-

Materials: Thiobenzamide, Ethyl bromopyruvate, Ethanol.

-

Procedure:

-

Dissolve thiobenzamide (1.0 eq) in ethanol in a round-bottom flask.

-

Add ethyl bromopyruvate (1.05 eq) to the solution at room temperature.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 2-phenylthiazole-4-carboxylate.

-

Protocol 3.1.2: Step 2 - Reduction to (2-Phenylthiazol-4-yl)methanol

This protocol describes the reduction of the ester to a primary alcohol.

-

Materials: Ethyl 2-phenylthiazole-4-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-